molecular formula C14H20F3N3O B5030002 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine

4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine

Cat. No. B5030002
M. Wt: 303.32 g/mol
InChI Key: NYFWOCQTNSSKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine, also known as TFMPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine selectively binds to the regulatory domain of PKCε, inhibiting its activity. This leads to a reduction in the phosphorylation of downstream targets of PKCε, which results in changes in cellular processes such as synaptic plasticity and memory formation.
Biochemical and physiological effects:
4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine has been shown to have significant effects on synaptic plasticity and memory formation in animal models. It has been demonstrated to impair the formation of long-term potentiation (LTP), a process that is essential for the formation of memory. 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine has also been shown to impair spatial memory in rats.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine in lab experiments is its selectivity for PKCε, which allows for the specific inhibition of this isoform without affecting other PKC isoforms. However, one limitation is the lack of information on the long-term effects of 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine on cellular processes and its potential toxicity.

Future Directions

There are several future directions for research on 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine. One potential area of study is the role of PKCε in the development and progression of neurological disorders such as Alzheimer's disease. Another area of research could be the development of more selective and potent inhibitors of PKCε that could be used as potential therapeutic agents. Additionally, the effects of 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine on other cellular processes and its potential toxicity need to be further investigated.

Synthesis Methods

The synthesis of 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine involves a multi-step process that includes the reaction of 4-morpholinecarboxaldehyde with 2-bromo-3-pyridinecarboxylic acid, followed by the reaction of the resulting compound with 4,4,4-trifluoro-1-butanol. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the protein kinase C epsilon (PKCε) isoform, which is involved in various cellular processes, including synaptic plasticity and memory formation. 4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine can be used to study the role of PKCε in these processes and its potential as a therapeutic target for neurological disorders.

properties

IUPAC Name

4,4,4-trifluoro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N3O/c15-14(16,17)4-2-5-18-11-12-3-1-6-19-13(12)20-7-9-21-10-8-20/h1,3,6,18H,2,4-5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFWOCQTNSSKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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